5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The unique structure of this compound, which includes both benzyl and fluorophenyl groups, contributes to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
5-benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c20-16-8-6-15(7-9-16)17-12-18-19(24)22(10-11-23(18)21-17)13-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCVRPBKHDYVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 1,3-Dicarbonyl Derivatives with Benzylamines
A generalized protocol involves heating 3-oxo-3-(4-fluorophenyl)propionitrile with N-benzylethylenediamine in ethanol under acidic conditions. Acetic acid (6 equiv) catalyzes imine formation, followed by intramolecular cyclization at 130°C under O₂ to yield the dihydropyrazinone ring.
Example Procedure
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Combine 3-oxo-3-(4-fluorophenyl)propionitrile (3 mmol) and N-benzylethylenediamine (3 mmol) in ethanol (10 mL).
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Add acetic acid (1.08 g, 6 equiv) and stir under O₂ at 130°C for 18 hours.
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Cool to room temperature, collect crystals via filtration, and recrystallize from ethanol/water (7:3).
Table 1. Optimization of Cyclocondensation Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 100–150 | 130 | 72 |
| Solvent | EtOH, MeOH, DMF | EtOH | 72 vs. 58 |
| Acid Catalyst | AcOH, H₂SO₄, TsOH | AcOH (6 equiv) | 72 vs. 65 |
| Reaction Time (h) | 12–24 | 18 | 72 |
Late-stage introduction of the 4-fluorophenyl group via palladium-catalyzed cross-coupling has been reported. A brominated pyrazolo-pyrazine intermediate reacts with 4-fluorophenylboronic acid under Suzuki conditions:
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React 5-benzyl-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (1 mmol) with 4-fluorophenylboronic acid (1.2 mmol).
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Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 mmol) in dioxane/H₂O (4:1) at 90°C for 12 hours.
Key Observations
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Yield : 68% after column chromatography (hexane/EtOAc 3:1).
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Challenges : Competing debromination (8–12% side product) necessitates careful catalyst screening.
Alternative Pathways via Enamine Intermediates
Grinding-Assisted Mechanochemical Synthesis
Solid-state reactions minimize solvent use and enhance selectivity. A mixture of 2-cyanomethylbenzothiazole and N-benzyl-2-cyanoacetamide, ground with KOH (20 min), undergoes Michael addition-cyclization to form the pyrazolo-pyrazine core.
Advantages
-
Reaction Time : 20 min vs. 18 hours for solution-phase.
Protecting Group Strategies
tert-Butoxycarbonyl (Boc) Protection
Temporary Boc protection of the pyrazine nitrogen prevents unwanted side reactions during functionalization. Deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine for subsequent steps.
Case Study
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Protect 5-amino-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one with Boc₂O (1.1 equiv) in THF.
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Introduce benzyl group via alkylation (BnBr, K₂CO₃, DMF).
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Deprotect with TFA to yield target compound (85% over 3 steps).
Analytical Characterization and Quality Control
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-F), 7.45–7.32 (m, 5H, Bn), 4.72 (s, 2H, CH₂-Bn), 3.92 (t, J = 6.0 Hz, 2H, pyrazine-H), 3.45 (t, J = 6.0 Hz, 2H, pyrazine-H).
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HRMS : [M+H]⁺ calcd. for C₁₉H₁₆FN₃O₂: 338.1299; found: 338.1302.
Table 2. Purity Analysis by HPLC
| Method | Column | Purity (%) | Retention Time (min) |
|---|---|---|---|
| Reverse-phase C18 | Zorbax SB-C18, 5 μm | 99.2 | 8.7 |
| HILIC | Acquity BEH HILIC | 98.5 | 6.2 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolopyrazine derivatives.
Substitution: Formation of substituted pyrazolopyrazine derivatives with various functional groups.
Scientific Research Applications
5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
Uniqueness
The presence of the fluorophenyl group in 5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one imparts unique electronic and steric properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, potentially leading to improved pharmacological profiles.
Biological Activity
5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H16FN3O2
- Molecular Weight : 329.36 g/mol
- CAS Number : 72714783
The biological activity of 5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is largely attributed to its interaction with various biological targets. The compound exhibits potential as an anticancer agent , primarily through the induction of apoptosis in cancer cells. Additionally, it has been shown to modulate metabotropic glutamate receptors (mGluR2 and mGluR3), which are implicated in various neurological disorders .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Lines Tested :
- TK-10 (renal cancer)
- HT-29 (colon cancer)
- H322 (lung cancer)
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | TK-10 | 5.0 | Apoptosis induction |
| 5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | HT-29 | 3.2 | Cell cycle arrest |
| Compound 5j | H322 | Selective inhibition | Induction of apoptosis |
In one study, compound 5j was found to selectively inhibit H322 lung cancer cells containing a mutated p53 gene in a dose-dependent manner through apoptosis induction without significant cytotoxicity towards normal vascular endothelial cells (HUVECs) at concentrations up to 40 µM .
Structure-Activity Relationship (SAR)
The unique fused pyrazolo-pyrazine ring system contributes to the compound's biological activity. Variations in substituents on the benzyl and fluorophenyl groups can significantly influence its pharmacological properties. For example, modifications in the pyrazole moiety have been linked to enhanced anticancer effects and selective receptor modulation .
Case Studies and Research Findings
- Antitumor Activity : A series of substituted pyrazolo compounds were synthesized and evaluated for their anticancer activity. Compounds demonstrated potent inhibition against various cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
- Neuropharmacological Potential : Research indicates that the compound may serve as a negative allosteric modulator for mGluR2 and mGluR3 receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression .
- Selectivity and Safety : The selectivity of certain derivatives against cancer cells while sparing normal cells highlights their therapeutic potential and safety profile, making them suitable candidates for further development in oncology .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield | Time | Key Conditions | Reference |
|---|---|---|---|---|
| Microwave-assisted | 85% | 30 min | Solvent: DMF, 150°C | |
| Negishi coupling | 21% | 3 h | Pd(dba)₂, CPhos ligand, THF | |
| Cyclization (vinyl sulfones) | 69% | 12 h | Na₂CO₃, 1,4-dioxane/water |
Basic: How is structural characterization performed for this compound class?
Answer:
- X-ray crystallography : Resolves conformational details (e.g., screw-boat conformation of the six-membered ring, dihedral angles between aromatic rings) .
- NMR spectroscopy : Confirms regiochemistry via - and -NMR coupling patterns (e.g., benzyl protons at δ 4.5–5.0 ppm) .
- HPLC-MS : Validates purity (>99%) and molecular weight, critical for biological screening .
Basic: What mechanisms underlie its antiproliferative effects in lung adenocarcinoma?
Answer:
- Apoptosis induction : Caspase-3/7 activation (2–3-fold increase vs. controls) via p53-dependent pathways .
- Autophagy modulation : LC3-II accumulation (detected via immunoblotting) and Beclin-1 upregulation, synergizing with apoptosis .
- Cell cycle arrest : G2/M phase blockade linked to retinoblastoma protein dephosphorylation .
Advanced: How can structure-activity relationships (SAR) be optimized for mGluR2 negative allosteric modulation?
Answer:
Q. Table 2: Key SAR Findings
| Substituent Position | Modification | Effect on mGluR2 Potency | Reference |
|---|---|---|---|
| 5 | Benzyl | IC₅₀: 0.32 mg/kg (V-maze) | |
| 2 | 4-Fluorophenyl | Selectivity >100-fold |
Advanced: What in vivo models validate its efficacy in neurological disorders?
Answer:
- Rodent V-maze tests : Dose-dependent cognition improvement (0.32 mg/kg) via mGluR2 receptor occupancy (EC₅₀ = 1.2 nM) .
- PK/PD modeling : Correlates plasma concentration (Cₘₐₓ = 450 ng/mL) with receptor occupancy using radioligand displacement assays .
Advanced: How are cyclization byproducts mitigated during synthesis?
Answer:
- Solvent selection : 1,4-Dioxane/water mixtures suppress intramolecular cyclization .
- Temperature control : Reactions at 25°C minimize side reactions vs. elevated temperatures .
- Analytical monitoring : LCMS tracks acyclic intermediate stability (t₁/₂ > 24 hours under optimized conditions) .
Advanced: What strategies assess selectivity and ADMET properties?
Answer:
Advanced: How do cancer cells develop resistance to pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
Answer:
- HSP70 upregulation : Confers survival advantage in A549 cells (2-fold increase post-treatment) .
- p53 mutations : Reduce apoptotic response (IC₅₀ increases 5-fold in p53-null lines) .
Basic: What assays quantify antiproliferative activity?
Answer:
- MTT assay : IC₅₀ values (e.g., 5 µM in A549 cells) measured at 48 hours .
- Clonogenic survival : <10% colony formation at 10 µM .
- Flow cytometry : Annexin V/PI staining quantifies apoptosis (30–40% at IC₅₀) .
Advanced: Can combination therapies enhance efficacy in cancer models?
Answer:
- Synergy with TRAIL : Reduces viable A549 cells by 70% (vs. 40% monotherapy) via dual caspase-8/9 activation .
- Autophagy inhibitors : Chloroquine co-treatment increases apoptosis 2-fold by blocking protective autophagy .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
